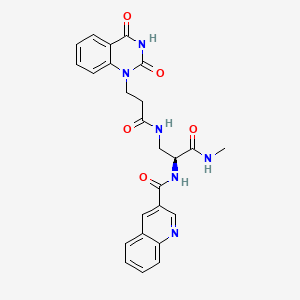

Tankyrase-IN-4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24N6O5 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

N-[(2S)-3-[3-(2,4-dioxoquinazolin-1-yl)propanoylamino]-1-(methylamino)-1-oxopropan-2-yl]quinoline-3-carboxamide |

InChI |

InChI=1S/C25H24N6O5/c1-26-24(35)19(29-22(33)16-12-15-6-2-4-8-18(15)27-13-16)14-28-21(32)10-11-31-20-9-5-3-7-17(20)23(34)30-25(31)36/h2-9,12-13,19H,10-11,14H2,1H3,(H,26,35)(H,28,32)(H,29,33)(H,30,34,36)/t19-/m0/s1 |

InChI Key |

NOPWOPNQENKHSR-IBGZPJMESA-N |

Isomeric SMILES |

CNC(=O)[C@H](CNC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O)NC(=O)C3=CC4=CC=CC=C4N=C3 |

Canonical SMILES |

CNC(=O)C(CNC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O)NC(=O)C3=CC4=CC=CC=C4N=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Tankyrase-IN-4: A Technical Guide to IC50 Values and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitor Tankyrase-IN-4, focusing on its inhibitory potency against Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). This document summarizes the quantitative inhibitory data, details the experimental methodologies for determining inhibitor potency, and illustrates the key signaling pathway modulated by Tankyrase enzymes.

Inhibitory Potency of this compound

This compound is a potent, orally active inhibitor of both Tankyrase isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its strong affinity for these enzymes.

| Compound | Target | IC50 (nM) |

| This compound | TNKS1 | 0.1 |

| This compound | TNKS2 | 7.6 |

Experimental Protocols for IC50 Determination

The determination of IC50 values for Tankyrase inhibitors such as this compound typically involves biochemical assays that measure the enzymatic activity of TNKS1 and TNKS2 in the presence of the inhibitor. Two common methods are the biochemical PARP assay and the AlphaScreen assay.

Biochemical Poly(ADP-ribose) Polymerase (PARP) Assay

This assay quantifies the poly(ADP-ribosyl)ation (PARsylation) activity of Tankyrase enzymes. The general workflow is as follows:

-

Reagent Preparation :

-

Recombinant human TNKS1 or TNKS2 enzyme.

-

Histone H4, a substrate for PARsylation.

-

Nicotinamide adenine dinucleotide (NAD+), the substrate for the PARP reaction.

-

This compound, serially diluted to various concentrations.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% Triton X-100, and 1 mM DTT).

-

Anti-poly(ADP-ribose) (PAR) antibody.

-

Secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).

-

Detection reagent (e.g., chemiluminescent substrate).

-

-

Assay Procedure :

-

The recombinant Tankyrase enzyme is incubated with the substrate (Histone H4) and varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of NAD+.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of PARsylated histone is quantified. This is often done using a dot blot or ELISA-based method where the reaction mixture is transferred to a nitrocellulose membrane, which is then probed with an anti-PAR antibody.

-

-

Data Analysis :

-

The signal intensity, corresponding to the amount of PARsylation, is measured for each inhibitor concentration.

-

The data are normalized to a positive control (no inhibitor) and a negative control (no enzyme).

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaScreen technology is a bead-based assay that is highly sensitive and suitable for high-throughput screening.

-

Principle : The assay relies on the interaction of two types of beads: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 520-620 nm.

-

Assay Setup for Tankyrase Inhibition :

-

Donor Beads : Coated with streptavidin, which binds to a biotinylated peptide substrate of Tankyrase.

-

Acceptor Beads : Coated with a protein that specifically recognizes the PARsylated substrate (e.g., an anti-PAR antibody).

-

In the absence of an inhibitor, Tankyrase PARsylates the biotinylated substrate. This PARsylated substrate then binds to the acceptor beads, bringing the donor and acceptor beads into close proximity and generating a signal.

-

In the presence of this compound, the enzymatic activity is inhibited, leading to less PARsylated substrate. Consequently, the beads are not brought together, and the AlphaScreen signal is reduced.

-

-

Experimental Workflow :

-

Tankyrase enzyme, biotinylated substrate, and various concentrations of this compound are incubated together.

-

NAD+ is added to start the reaction.

-

After incubation, the anti-PAR acceptor beads and streptavidin donor beads are added.

-

The plate is incubated in the dark to allow for bead binding.

-

The signal is read on an AlphaScreen-compatible plate reader.

-

-

Data Analysis :

-

The decrease in signal intensity is proportional to the inhibition of Tankyrase activity.

-

IC50 values are determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Mechanism of Action

Tankyrase 1 and 2 are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[1] This pathway plays a crucial role in embryonic development, tissue homeostasis, and its dysregulation is implicated in various cancers.

The primary mechanism by which Tankyrases promote Wnt signaling is through the PARsylation-dependent degradation of Axin.[1] Axin is a scaffold protein that is a central component of the β-catenin destruction complex. This complex, which also includes APC, GSK3, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

In the absence of a Wnt signal, the destruction complex is active, keeping cytoplasmic β-catenin levels low. When Tankyrase is active, it PARsylates Axin. This modification acts as a signal for the E3 ubiquitin ligase RNF146 to bind and ubiquitinate Axin, leading to its degradation by the proteasome. The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.

This compound inhibits the catalytic activity of TNKS1 and TNKS2. This inhibition prevents the PARsylation of Axin, leading to its stabilization and the subsequent enhancement of the β-catenin destruction complex's activity. As a result, β-catenin is degraded, and the downstream Wnt signaling is suppressed.

References

The Role of Tankyrase-IN-4 in the Wnt/β-catenin Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Tankyrase-IN-4, a potent and selective inhibitor of Tankyrase enzymes, in the modulation of the Wnt/β-catenin signaling pathway. This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction: The Wnt/β-catenin Pathway and the Role of Tankyrase

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration.[1] Its dysregulation is implicated in a variety of diseases, most notably cancer.[2] Central to this pathway is the "β-catenin destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1).[3] In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4]

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in regulating the stability of the β-catenin destruction complex.[5] Tankyrases catalyze the poly(ADP-ribosyl)ation (PARsylation) of Axin, marking it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent degradation by the proteasome.[1][5] This degradation of Axin, a scaffold protein, leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[6]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the catalytic activity of both Tankyrase 1 and Tankyrase 2. By inhibiting these enzymes, this compound prevents the PARsylation of Axin.[7] This leads to the stabilization and accumulation of Axin, which in turn enhances the assembly and activity of the β-catenin destruction complex.[8] The functional destruction complex then efficiently phosphorylates β-catenin, leading to its degradation and a subsequent reduction in the transcription of Wnt target genes.[9] This mechanism makes this compound a valuable tool for studying the Wnt/β-catenin pathway and a potential therapeutic agent for cancers driven by aberrant Wnt signaling.

Quantitative Data: Inhibitory Potency of Tankyrase Inhibitors

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other commonly used Tankyrase inhibitors against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), as well as their effect on Wnt/β-catenin signaling in cellular assays.

| Inhibitor | Target | IC50 (nM) | Cellular Wnt Reporter Assay IC50 (nM) | Reference |

| This compound | TNKS1 | 0.8 | Not Reported | [10] |

| XAV939 | TNKS1 | 11 | ~40 | [11] |

| WIKI4 | TNKS1 | 26 | Not Reported | [11] |

| WXL-8 | TNKS1 | 9.1 | Not Reported | [9] |

| RK-287107 | TNKS1 | 14.3 | Not Reported | [6] |

| OM-153 | TNKS1 | 13 | 0.63 | [12] |

| G007-LK | TNKS2 | 25 | Not Reported | [11] |

| RK-287107 | TNKS2 | 10.6 | Not Reported | [6] |

| OM-153 | TNKS2 | 2.0 | 0.63 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on the Wnt/β-catenin pathway.

Cell Culture and Treatment

-

Cell Lines: HEK293T cells (for Wnt reporter assays), SW480, or COLO 320DM (APC-mutant colorectal cancer cell lines with active Wnt signaling) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment with this compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Cells are treated with the desired concentration of the inhibitor or an equivalent amount of DMSO as a vehicle control for the indicated time points.

Wnt/β-catenin Luciferase Reporter Assay

This assay measures the transcriptional activity of β-catenin/TCF/LEF.

-

Materials:

-

TOP-flash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) or SuperTOPflash plasmid.[13]

-

FOP-flash (containing mutated TCF/LEF binding sites) as a negative control.[13]

-

A constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency.

-

Lipofectamine 2000 or a similar transfection reagent.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

-

-

Protocol:

-

Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well.[14]

-

The next day, co-transfect cells with TOP-flash or FOP-flash plasmid and the Renilla luciferase plasmid using a transfection reagent according to the manufacturer's protocol.[14]

-

24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations or DMSO.

-

After 24-48 hours of treatment, lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

-

Western Blot Analysis

This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway.

-

Materials:

-

Primary antibodies: anti-Axin1, anti-active-β-catenin (non-phosphorylated), anti-total-β-catenin, anti-GAPDH, or anti-β-actin (as a loading control).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Nitrocellulose or PVDF membranes.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

-

Protocol:

-

Treat cells with this compound or DMSO for the desired time.

-

Lyse the cells in protein lysis buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Axin1 at 1:1000 dilution) overnight at 4°C.[15]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of Wnt target genes.

-

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit).

-

cDNA synthesis kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).[16]

-

Real-time PCR system.

-

-

Protocol:

-

Treat cells with this compound or DMSO.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a cDNA synthesis kit.

-

Perform qPCR using a SYBR Green or TaqMan-based master mix with specific primers for the target genes and a housekeeping gene. A typical cycling condition is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[17]

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

-

Visualizations

The following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of this compound action, and a typical experimental workflow.

References

- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. anygenes.com [anygenes.com]

- 4. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 14. Wnt Reporter Activity Assay [bio-protocol.org]

- 15. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Comparison of gene expression of the oncogenic Wnt/β-catenin signaling pathway components in the mouse and human epididymis - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Tankyrase-IN-4 on Axin Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effects of Tankyrase-IN-4, a potent inhibitor of Tankyrase enzymes, with a specific focus on its role in Axin stabilization and the consequent impact on the Wnt/β-catenin signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and workflows.

Introduction: Tankyrase Inhibition as a Therapeutic Strategy

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Its aberrant activation is a hallmark of various cancers, particularly colorectal cancer. A key regulatory hub in this pathway is the β-catenin destruction complex, which includes the scaffold protein Axin. The stability of Axin is, in turn, controlled by the poly(ADP-ribose) polymerase (PARP) enzymes Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).

Tankyrases mark Axin for ubiquitination and subsequent proteasomal degradation through a process called PARsylation. By inhibiting the catalytic activity of Tankyrases, small molecule inhibitors can prevent Axin degradation, leading to its stabilization and accumulation. This enhances the activity of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby downregulating Wnt signaling. This compound is a potent and selective inhibitor of both TNKS1 and TNKS2, making it a valuable tool for studying Wnt signaling and a potential therapeutic agent.

Quantitative Data on this compound and its Effects

The efficacy of this compound is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50) against the target enzymes. Due to the limited availability of public data on the specific fold-change in Axin stabilization induced by this compound, we present data for the well-characterized Tankyrase inhibitor G007-LK as a representative example of the expected effect.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| TNKS1 | 0.8 |

| TNKS2 | 7.6 |

Table 2: Representative Data on Axin Stabilization by a Tankyrase Inhibitor (G007-LK) in SW480 Colorectal Cancer Cells

| Protein | Fold Stabilization (vs. control) |

| AXIN1 | ~2-fold |

| AXIN2 | 6- to 10-fold |

| [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which this compound promotes Axin stabilization.

Caption: Wnt/β-catenin signaling and this compound mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on Axin stabilization and Wnt signaling.

Western Blotting for Axin Protein Levels

This protocol is for the detection and quantification of Axin protein levels in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-Axin1, anti-Axin2, anti-β-actin (or other loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin1, Axin2, and a loading control overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize the Axin levels to the loading control.

Co-Immunoprecipitation of Tankyrase and Axin

This protocol is to determine the interaction between Tankyrase and Axin and how it is affected by this compound.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based).

-

Primary antibodies: anti-Tankyrase, anti-Axin, and control IgG.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer.

-

Elution buffer.

Procedure:

-

Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysates with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Tankyrase antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-Axin antibody to detect the co-immunoprecipitated Axin.

Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

TOPFlash and FOPFlash reporter plasmids (containing TCF/LEF binding sites driving luciferase expression).

-

Renilla luciferase plasmid (for normalization).

-

Transfection reagent.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

-

Treatment: After transfection, treat the cells with this compound, a Wnt ligand (e.g., Wnt3a), or a combination thereof.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Measurement: Measure the firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the TOP/FOPFlash luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Experimental Workflow

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on Axin stabilization and Wnt signaling.

Caption: Experimental workflow for assessing this compound effects.

Conclusion

This compound is a potent inhibitor of Tankyrase enzymes that effectively stabilizes Axin, a key negative regulator of the Wnt/β-catenin signaling pathway. This technical guide has provided an overview of its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological and experimental workflows. This information serves as a valuable resource for researchers in the fields of cancer biology and drug discovery who are investigating the therapeutic potential of targeting the Wnt pathway through Tankyrase inhibition. Further research is warranted to quantify the precise dose-dependent effects of this compound on Axin stabilization in various cellular contexts.

References

The Cellular Landscape of Tankyrase Inhibition by Tankyrase-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the Poly(ADP-ribose) polymerase (PARP) enzyme family, distinguished by a unique domain architecture that facilitates their involvement in a multitude of critical cellular processes.[1] These enzymes catalyze the post-translational modification of substrate proteins by attaching poly(ADP-ribose) (PAR) chains, a process known as PARsylation.[1][2] This modification primarily serves as a signal for ubiquitination and subsequent degradation by the 26S proteasome, thereby controlling the stability and function of key regulatory proteins.[1][3]

Given their central role in pathways frequently dysregulated in cancer, such as Wnt/β-catenin signaling and telomere maintenance, Tankyrases have emerged as compelling therapeutic targets.[2][4] Small molecule inhibitors that compete with the co-substrate NAD+ have been developed to abrogate their catalytic activity.[1] This guide focuses on the cellular functions affected by Tankyrase-IN-4 (also known as compound 49), a potent, selective, and orally bioavailable Tankyrase inhibitor.[5][6] We will explore its mechanism of action, impact on signaling pathways, and provide quantitative data and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a competitive inhibitor, binding to the catalytic ADP-ribosyltransferase (ARTD) domain of both TNKS1 and TNKS2.[4][6] This action prevents the transfer of ADP-ribose from NAD+ to target proteins. The primary consequence of this inhibition is the prevention of PARsylation-dependent degradation of Tankyrase substrates.[1][2]

A crucial component of this degradation machinery is the E3 ubiquitin ligase RNF146, which contains a PAR-binding domain. RNF146 specifically recognizes PARylated proteins, including auto-PARsylated Tankyrase and its substrates, and mediates their ubiquitination, marking them for proteasomal degradation.[1][3] By blocking the initial PARsylation step, this compound effectively shields target proteins from this degradation cascade, leading to their stabilization and accumulation.

References

- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of novel dual binders as potent, selective, and orally bioavailable tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Impact of Tankyrase Inhibition on Telomere Length: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Tankyrase and its Role in Telomere Maintenance

Telomeres, the protective caps at the ends of chromosomes, are essential for maintaining genomic stability. In most somatic cells, telomeres shorten with each cell division, eventually leading to cellular senescence. Cancer cells, however, often achieve immortality by maintaining telomere length, primarily through the activation of telomerase.

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are key enzymes that regulate telomere length.[1] They act as positive regulators of telomere elongation by modifying Telomeric Repeat Binding Factor 1 (TRF1), a component of the shelterin complex that protects telomeres.[2] TRF1 normally inhibits telomerase access to the telomere.[3] Tankyrase catalyzes the poly(ADP-ribosyl)ation (PARsylation) of TRF1, leading to its dissociation from telomeres and subsequent degradation.[4] This removal of TRF1 allows telomerase to access the telomere and extend it.[2]

Inhibition of Tankyrase activity, therefore, prevents the removal of TRF1 from telomeres, leading to increased TRF1 binding and subsequent inhibition of telomerase-mediated telomere elongation. This results in progressive telomere shortening and can induce apoptosis in cancer cells.[5][6] Notably, the impact of Tankyrase inhibitors on telomere length is independent of their effects on the Wnt/β-catenin signaling pathway.[7]

Quantitative Data: The Effect of Tankyrase Inhibition on Telomere Length

While specific quantitative data for Tankyrase-IN-4's effect on telomere length is limited in public literature, studies on the potent Tankyrase inhibitor XAV939 provide valuable insights into the expected impact.

Table 1: Effect of XAV939 on Relative Telomere Length in SH-SY5Y Neuroblastoma Cells [5]

| Treatment Group | Relative Telomere Length (Mean ± SD) |

| Control | 1.00 (baseline) |

| XAV939 | 0.60 ± 0.05 |

| RNAi-TNKS1 | 0.46 ± 0.08 |

Data is presented as a ratio relative to the control group. The study also demonstrated that XAV939 treatment did not significantly affect telomerase activity, indicating the telomere shortening is primarily due to the inhibition of telomerase access to the telomeres.[5]

Signaling Pathway and Mechanism of Action

The core mechanism by which Tankyrase inhibitors impact telomere length is through the modulation of the TRF1-telomere interaction.

Caption: Tankyrase signaling pathway in telomere length regulation.

Experimental Protocols

Accurate assessment of telomere length and Tankyrase activity is crucial for evaluating the efficacy of inhibitors like this compound. Below are detailed methodologies for key experiments.

Measurement of Telomere Length by Southern Blot (Terminal Restriction Fragment - TRF) Analysis

This is considered the gold standard for measuring average telomere length.[1]

Experimental Workflow

Caption: Workflow for Terminal Restriction Fragment (TRF) analysis.

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified duration (e.g., long-term exposure for several population doublings).

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells using a standard DNA extraction kit.

-

Restriction Enzyme Digestion: Digest 2-5 µg of genomic DNA overnight with a cocktail of restriction enzymes (e.g., HhaI, HinfI, MspI, HaeIII, RsaI, and AluI) that do not cut within the telomeric repeats.[7]

-

Agarose Gel Electrophoresis: Separate the digested DNA on a 0.7% agarose gel by pulsed-field gel electrophoresis (PFGE) or standard electrophoresis at a low voltage for an extended period to resolve large DNA fragments.

-

Southern Blotting:

-

Depurinate the DNA in the gel with a mild acid wash (e.g., 0.25 M HCl).

-

Denature the DNA with an alkaline solution (e.g., 0.5 M NaOH, 1.5 M NaCl).

-

Neutralize the gel (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).

-

Transfer the DNA from the gel to a positively charged nylon membrane via capillary action or a vacuum blotter.

-

UV crosslink the DNA to the membrane.

-

-

Hybridization:

-

Pre-hybridize the membrane in a hybridization buffer to block non-specific binding.

-

Hybridize the membrane overnight with a labeled (e.g., digoxigenin or radioactive isotope) telomere-specific oligonucleotide probe (e.g., (TTAGGG)n).

-

-

Detection:

-

Wash the membrane to remove unbound probe.

-

For chemiluminescent detection, incubate with an antibody-enzyme conjugate (e.g., anti-DIG-AP) followed by a chemiluminescent substrate.

-

Expose the membrane to X-ray film or a digital imager.

-

-

Data Analysis:

-

Capture the image of the resulting smear of telomeric DNA.

-

Use densitometry software to determine the mean TRF length by comparing the signal intensity distribution to a DNA ladder of known molecular weights.

-

Measurement of Telomerase Activity by TRAP-ELISA

The Telomeric Repeat Amplification Protocol (TRAP) coupled with an Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure telomerase activity.

Experimental Workflow

Caption: Workflow for TRAP-ELISA telomerase activity assay.

Detailed Protocol:

-

Cell Lysis and Protein Extraction: Prepare cell extracts from treated and control cells using a CHAPS lysis buffer to release cellular proteins, including telomerase.

-

Telomerase Reaction: Incubate the cell extract with a biotinylated synthetic oligonucleotide (TS primer) that acts as a substrate for telomerase. If telomerase is active, it will add telomeric repeats to the 3' end of the primer.

-

PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer. The amplification products will be biotinylated and contain digoxigenin (DIG) incorporated during PCR.

-

ELISA Detection:

-

Transfer the PCR products to a streptavidin-coated microplate, where the biotinylated products will bind.

-

Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

-

Wash away unbound antibody.

-

-

Colorimetric Reaction: Add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze a color change.

-

Quantification: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the telomerase activity in the sample.

Conclusion

Tankyrase inhibitors represent a compelling class of therapeutic agents that can effectively induce telomere shortening in cancer cells. The mechanism of action, centered on the stabilization of TRF1 on telomeres, provides a clear rationale for their use in telomere-directed cancer therapy. The experimental protocols detailed in this guide offer robust methods for quantifying the impact of compounds like this compound on telomere length and telomerase activity. Further research into the specific quantitative effects of novel Tankyrase inhibitors will be crucial for their clinical development and application.

References

- 1. Techniques for assessing telomere length: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tankyrase promotes telomere elongation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generation and characterization of telomere length maintenance in tankyrase 2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. XAV939 promotes apoptosis in a neuroblastoma cell line via telomere shortening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of tankyrase 1 in human gastric cancer cells enhances telomere shortening by telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity Profile of Tankyrase-IN-4

Introduction

Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme superfamily, which catalyze the post-translational modification of proteins through poly-ADP-ribosylation (PARsylation).[1][2] A critical function of Tankyrases is the regulation of the Wnt/β-catenin signaling pathway.[1][2][3] They achieve this by PARsylating Axin, a key scaffold protein in the β-catenin destruction complex.[3][4] This modification marks Axin for ubiquitination and subsequent proteasomal degradation, leading to the stabilization and nuclear accumulation of β-catenin, and the activation of Wnt target genes.[2][3][5] As aberrant Wnt signaling is a known driver in various cancers, particularly APC-mutant colorectal cancers, Tankyrase inhibitors have emerged as a promising therapeutic strategy.[1][3][6]

Tankyrase-IN-4, also referred to as compound 49, is a potent, selective, and orally bioavailable inhibitor of Tankyrase.[1][6][7] It acts as a dual binder, engaging both the nicotinamide and adenosine sub-pockets of the enzyme's catalytic domain.[7] This guide provides a comprehensive overview of the selectivity profile of this compound, supported by detailed experimental methodologies and pathway visualizations.

Data Presentation: Biochemical and Cellular Potency

The inhibitory activity of this compound has been quantified through both biochemical and cellular assays, demonstrating high potency for both Tankyrase isoforms.

Table 1: Biochemical Potency of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the catalytic activity of TNKS1 and TNKS2.

| Target Enzyme | IC50 (nM) |

| Tankyrase-1 (TNKS1) | 0.1 |

| Tankyrase-2 (TNKS2) | 7.6[7] |

Table 2: Cellular Activity of this compound

This table presents the potency of this compound in cell-based functional assays, which measure the downstream effects of Tankyrase inhibition within a cellular context.

| Cellular Assay | Cell Line | Parameter | Potency Value (nM) |

| β-catenin Degradation | SW480 | IC50 | 1.9[7] |

| Axin Protein Stabilization | SW480 | EC50 | 4[7] |

| STF Reporter Transcription | DLD-1 | IC50 | 0.3[7] |

Table 3: Selectivity Profile against PARP Family Members

This compound was developed for its high potency against TNKS1/2. While comprehensive quantitative data across the entire PARP family is not detailed in available literature, it has been noted to inhibit other PARP enzymes to some extent.[8]

| Target Enzyme | Inhibition / IC50 (nM) |

| Tankyrase-1 | 0.1 |

| Tankyrase-2 | 7.6 [7] |

| PARP1 | Inhibition noted, specific IC50 not reported in available sources.[8] |

| PARP2 | Inhibition noted, specific IC50 not reported in available sources.[8] |

| Other PARPs | Inhibition noted, specific IC50 not reported in available sources.[8] |

Signaling Pathway Context

This compound exerts its effect by intervening in the canonical Wnt/β-catenin signaling pathway. Inhibition of TNKS1/2 prevents the degradation of Axin, thereby stabilizing the destruction complex and promoting the degradation of β-catenin.

Caption: The role of Tankyrase in Wnt signaling and the mechanism of its inhibition.

Experimental Protocols

The following are representative methodologies for assessing the potency and selectivity of Tankyrase inhibitors like this compound.

Biochemical Auto-PARsylation Inhibition Assay

This in vitro assay quantifies the ability of an inhibitor to prevent the auto-poly-ADP-ribosylation of the Tankyrase enzyme.

Principle: Recombinant Tankyrase enzyme is incubated with a biotinylated NAD+ substrate. In the absence of an inhibitor, the enzyme auto-PARsylates, incorporating the biotinylated ADP-ribose units. The reaction is then transferred to a streptavidin-coated plate, and the captured, modified enzyme is detected using an anti-PAR antibody conjugated to a reporter enzyme (e.g., Horseradish Peroxidase, HRP). The signal is inversely proportional to the inhibitor's potency.

Detailed Methodology:

-

Compound Preparation: Serially dilute this compound in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT) to create a range of concentrations (e.g., 10 µM to 0.1 pM).

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human TNKS2 enzyme and biotinylated-NAD+.

-

Reaction Incubation: Add the inhibitor dilutions to a 384-well plate. Initiate the enzymatic reaction by adding the enzyme/substrate mixture. Incubate for 60 minutes at room temperature.

-

Capture: Stop the reaction and transfer the mixture to a streptavidin-coated high-binding plate. Incubate for 60 minutes to allow the biotinylated, PARsylated enzyme to bind.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Detection: Add an anti-poly(ADP-ribose) antibody conjugated to HRP. Incubate for 60 minutes.

-

Signal Generation: Wash the plate again, then add a chemiluminescent HRP substrate.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a biochemical Tankyrase auto-PARsylation inhibition assay.

Cellular Wnt/β-catenin Reporter Assay (TOPFlash Assay)

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Principle: A cancer cell line with a constitutively active Wnt pathway (e.g., DLD-1, which has a truncated APC gene) is engineered to express a luciferase reporter gene under the control of a TCF/LEF promoter (a downstream target of β-catenin). Inhibition of Tankyrase stabilizes the destruction complex, reduces β-catenin levels, and thus decreases the luciferase signal.

Detailed Methodology:

-

Cell Culture: Culture DLD-1 cells stably expressing the TOPFlash TCF/LEF reporter construct in appropriate media.

-

Cell Seeding: Seed the cells into 96-well white, clear-bottom plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include a DMSO vehicle control.

-

Cell Lysis and Signal Detection: Lyse the cells and add a luciferase substrate reagent according to the manufacturer's protocol (e.g., Bright-Glo™ Luciferase Assay System).

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Normalization (Optional but Recommended): In parallel, run a cytotoxicity assay (e.g., CellTiter-Glo®) to normalize for any anti-proliferative effects of the compound.

-

Analysis: Normalize the luciferase signal to the cell viability data. Plot the normalized signal against the inhibitor concentration to calculate the IC50 value.

References

- 1. Development of novel dual binders as potent, selective, and orally bioavailable tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of Tankyrase Inhibitors in Colorectal Cancer Cell Lines

For Research Use Only.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of over 90% of colorectal cancers (CRCs).[1] Central to this pathway is the β-catenin destruction complex, which is negatively regulated by the poly(ADP-ribose) polymerase (PARP) enzymes, Tankyrase 1 and 2 (TNKS1/2). Tankyrases mediate the PARsylation and subsequent degradation of AXIN, a key scaffold protein in the destruction complex.[2][3] This leads to the stabilization and nuclear accumulation of β-catenin, driving the expression of oncogenic target genes.

Tankyrase inhibitors have emerged as a promising therapeutic strategy to counteract aberrant Wnt signaling in CRC. By inhibiting the catalytic activity of Tankyrases, these small molecules stabilize AXIN levels, thereby promoting the degradation of β-catenin and suppressing tumor cell growth.[2][4] This document provides detailed application notes and protocols for the use of Tankyrase inhibitors in colorectal cancer cell lines for researchers, scientists, and drug development professionals.

Disclaimer: While the topic specifies "Tankyrase-IN-4," publicly available data for this specific compound is limited. Therefore, this document utilizes data from other well-characterized and potent Tankyrase inhibitors, such as G007-LK, XAV939, and IWR-1, to provide representative experimental protocols and expected outcomes. Researchers should validate these protocols for their specific Tankyrase inhibitor of interest.

Data Presentation

Table 1: In Vitro Efficacy of Various Tankyrase Inhibitors

| Inhibitor | Target | IC50 (TNKS1) | IC50 (TNKS2) | Reference |

| G007-LK | TNKS1/2 | 46 nM | 25 nM | [5] |

| JW55 | TNKS1/2 | 1.9 µM | 830 nM | [6] |

| IWR-1-endo | TNKS1/2 | 131 nM | 56 nM | |

| RK-287107 | TNKS1/2 | 42.2 nM | 42.3 nM | [7] |

Table 2: Cellular Activity of Tankyrase Inhibitors in Colorectal Cancer Cell Lines

| Inhibitor | Cell Line | Assay | Endpoint | Value | Reference |

| RK-287107 | COLO-320DM | MTT Assay | GI50 | 0.449 µM | [7] |

| G007-LK | COLO-320DM | MTT Assay | GI50 | 0.434 µM | [7] |

| JW55 | SW480 | Luciferase Reporter | IC50 | ~1-5 µM (effective range) | [6] |

| JW55 | HCT-15 | Luciferase Reporter | IC50 | ~0.01-5 µM (effective range) | [6] |

| IWR-1 | HCT116 | Proliferation Assay | Dose-dependent decrease | 5-50 µM | [8] |

| XAV939 | DLD-1 | Luciferase Reporter | IC50 | 0.13 µM | [9] |

| IWR-1 | DLD-1 | Luciferase Reporter | IC50 | 0.21 µM | [9] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol 1: Cell Culture of Colorectal Cancer Cell Lines

Materials:

-

Colorectal cancer cell lines (e.g., SW480, COLO-320DM, HCT-15, DLD-1, RKO)

-

Appropriate culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture CRC cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For passaging, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.

-

Resuspend the cells in fresh medium and seed them into new culture vessels at the appropriate density.

Protocol 2: Treatment of CRC Cell Lines with a Tankyrase Inhibitor

Materials:

-

Tankyrase inhibitor stock solution (dissolved in DMSO)

-

Cultured CRC cells

-

Complete culture medium

Procedure:

-

Seed the CRC cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the Tankyrase inhibitor in complete culture medium from the stock solution. A vehicle control (DMSO) should also be prepared.

-

Replace the existing medium with the medium containing the different concentrations of the inhibitor or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

Materials:

-

CRC cells treated with Tankyrase inhibitor in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

After the inhibitor treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) can be determined by plotting cell viability against the inhibitor concentration.

Protocol 4: Western Blot Analysis for Wnt Pathway Proteins

Materials:

-

CRC cells treated with Tankyrase inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AXIN1, anti-AXIN2, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin). Tankyrase inhibition is expected to increase AXIN1 and AXIN2 levels and decrease total β-catenin, c-Myc, and Cyclin D1 levels.[7][10]

References

- 1. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tankyrase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Tankyrase Inhibitors in In Vivo Xenograft Models

Introduction

Tankyrase enzymes (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[1][2] They act by poly(ADP-ribosyl)ating (PARsylating) Axin, a scaffold protein in the β-catenin destruction complex.[3][4] This modification leads to the ubiquitination and proteasomal degradation of Axin, resulting in the stabilization and nuclear accumulation of β-catenin.[2][5] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival.[6][7] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of several cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target.[8][9]

Mechanism of Action: Tankyrase Inhibition and the Wnt/β-catenin Signaling Pathway

The primary mechanism by which tankyrase inhibitors exert their anti-tumor effects is through the modulation of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, the destruction complex, composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[6][12] When Wnt ligands bind to their receptors, this destruction complex is inactivated. Tankyrases contribute to this process by promoting the degradation of Axin. By inhibiting tankyrase activity, small molecules stabilize Axin, thereby enhancing the degradation of β-catenin and switching off the downstream signaling cascade.[10][13]

Quantitative Data from In Vivo Xenograft Studies

The following table summarizes data from various published studies on tankyrase inhibitors in mouse xenograft models. This data can serve as a reference for designing new in vivo experiments.

| Tankyrase Inhibitor | Cancer Cell Line | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| RK-287107 | COLO-320DM (colorectal) | Nude | 100 mg/kg, p.o., q.d. | Significant suppression | [9] |

| G007-LK | COLO-320DM (colorectal) | N/A | High doses (i.p.) | Tumor growth suppression | [5][9] |

| OM-153 | COLO-320DM (colorectal) | N/A | 0.33-10 mg/kg, p.o., b.i.d. | Significant reduction in tumor progression | [14] |

| XAV939 | HepG2 (hepatocellular) | N/A | 20 mg/kg, intra-tumor, every 3 days | Significant inhibition of tumor growth | [10][15] |

| WXL-8 | HepG2 (hepatocellular) | N/A | 20 mg/kg, intra-tumor, every 3 days | More effective than XAV939 | [10][15] |

| G-631 | SW403 (colorectal) | nu/nu | 6.25-50 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [16] |

| Unnamed | COLO-320DM (colorectal) | N/A | Low-dose + Irinotecan | Significant inhibition | [3] |

Experimental Protocols

Generalized Protocol for an In Vivo Xenograft Study with a Tankyrase Inhibitor

This protocol provides a general framework for conducting in vivo efficacy studies of tankyrase inhibitors using subcutaneous xenograft models.

1. Cell Culture and Implantation

-

Cell Lines: Select a cancer cell line with a known dependency on the Wnt/β-catenin signaling pathway (e.g., colorectal cancer lines with APC mutations like COLO-320DM or SW403).[9][16]

-

Cell Preparation: Culture cells to ~80% confluency. Trypsinize, wash with phosphate-buffered saline (PBS), and resuspend in an appropriate medium (e.g., HBSS or RPMI 1640) at the desired concentration (e.g., 5 x 10^7 cells/mL).[16]

-

Implantation: Subcutaneously inject a suspension of cells (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunocompromised mice (e.g., nu/nu or SCID mice).[16][17] A 1:1 mixture of cell suspension and Matrigel can be used to improve tumor take rate and growth.[17]

2. Animal Husbandry and Monitoring

-

Animals: Use female athymic nu/nu or SCID mice, 6-8 weeks of age.

-

Housing: House animals in a pathogen-free environment with ad libitum access to food and water.

-

Monitoring: Monitor animal health and body weight regularly (e.g., twice weekly).

3. Dosing and Treatment

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 150-250 mm³).[16]

-

Randomization: Randomize mice into treatment and control groups with similar mean tumor volumes.

-

Drug Formulation: Formulate the tankyrase inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intratumoral injection). The choice of vehicle will depend on the physicochemical properties of the compound.

-

Dosing: Administer the inhibitor according to the predetermined dosing schedule (e.g., once daily (q.d.) or twice daily (b.i.d.)) for a specified duration (e.g., 21-42 days).[16][17] The control group should receive the vehicle only.

4. Efficacy Evaluation

-

Tumor Measurement: Measure tumor dimensions with digital calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed treatment duration. Euthanize animals and excise tumors for further analysis.

-

Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess target engagement. This can be done by measuring the levels of Axin (expected to increase) and β-catenin (expected to decrease) via Western blot or immunohistochemistry.[10][15]

Potential Challenges and Considerations

A significant challenge in the development of tankyrase inhibitors has been on-target intestinal toxicity.[14][16] The Wnt signaling pathway is crucial for the maintenance of intestinal stem cells and tissue homeostasis.[13] Therefore, high doses of tankyrase inhibitors required for tumor growth inhibition can lead to adverse effects in the gastrointestinal tract, such as weight loss and intestinal lesions.[9][18] This highlights the importance of identifying a therapeutic window where anti-tumor efficacy can be achieved without unacceptable toxicity. Combination therapies, such as using a low-dose tankyrase inhibitor with a standard chemotherapeutic agent like irinotecan, may offer a strategy to enhance efficacy while minimizing side effects.[3]

In vivo xenograft models are indispensable tools for evaluating the preclinical efficacy of tankyrase inhibitors. By targeting the Wnt/β-catenin signaling pathway, these compounds have demonstrated significant anti-tumor activity in various cancer models. The protocols and data presented here provide a foundational guide for researchers and drug development professionals working in this area. Careful consideration of the therapeutic index and potential for intestinal toxicity is crucial for the successful clinical translation of this promising class of anti-cancer agents.

References

- 1. Tankyrase - Wikipedia [en.wikipedia.org]

- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for TOPflash Reporter Assay with Tankyrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is a hallmark of various cancers, particularly colorectal and hepatocellular carcinomas, making it a prime target for therapeutic intervention.[3][4][5] A key regulatory component of this pathway is the β-catenin destruction complex, which includes Axin, APC, GSK3, and CK1.[3] The stability of this complex is critical, and the levels of Axin are, in turn, controlled by Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family.[1][3][6]

Tankyrases promote the PARsylation of Axin, tagging it for ubiquitination and subsequent proteasomal degradation.[7][8] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) target genes that drive cell proliferation.[9] Small molecule inhibitors of Tankyrase, such as Tankyrase-IN-4, prevent Axin degradation, thereby stabilizing the destruction complex and suppressing Wnt/β-catenin signaling.[1][7]

The TOPflash reporter assay is a robust and widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.[2][10] This document provides detailed protocols and application notes for utilizing the TOPflash assay to evaluate the efficacy of Tankyrase inhibitors like this compound.

Principle of the TOPflash Assay

The TOPflash assay utilizes a luciferase reporter plasmid. This plasmid contains multiple copies of the TCF/LEF transcription factor binding sites upstream of a minimal promoter (e.g., c-fos or thymidine kinase promoter) that drives the expression of the firefly luciferase gene.[9][11][12]

When the Wnt/β-catenin pathway is active, nuclear β-catenin complexes with TCF/LEF transcription factors, binds to these sites, and initiates the transcription of the luciferase reporter gene.[10] The resulting luciferase activity is directly proportional to the level of pathway activation.

A negative control plasmid, FOPflash, contains mutated TCF/LEF binding sites and should not be activated by β-catenin.[9][10] The ratio of TOPflash to FOPflash activity provides a precise measurement of Wnt-specific transcriptional activation.[11] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency.[11][13]

Signaling Pathway Diagram

Caption: Mechanism of Tankyrase inhibition in the Wnt/β-catenin pathway.

Experimental Workflow Diagram

Caption: Standard workflow for a TOPflash dual-luciferase reporter assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials

-

Cell Line: HEK293T, Huh7, or other appropriate cell line with an active Wnt pathway or responsive to Wnt stimulation.[3][4]

-

Plasmids:

-

Reagents:

-

This compound or other Tankyrase inhibitor (e.g., XAV939, LZZ-02).

-

Wnt agonist (optional, e.g., recombinant Wnt3a, LiCl, or Wnt3a-conditioned media).[3]

-

Dual-Luciferase® Reporter Assay System (or equivalent).

-

Cell culture media (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

-

Equipment:

-

24-well or 96-well white, clear-bottom tissue culture plates.

-

Luminometer capable of reading dual-luciferase assays.

-

Standard cell culture incubator (37°C, 5% CO₂).

-

Procedure

Day 1: Cell Seeding

-

Trypsinize and count cells.

-

Seed cells in a white, clear-bottom 24-well or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate overnight at 37°C, 5% CO₂.

Day 2: Co-transfection

-

For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol.

-

DNA Mixture (per well of a 24-well plate):

-

Transfection Reagent Mixture:

-

Dilute 2 µL of Lipofectamine 2000 in serum-free media.[3]

-

-

Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

-

Add the transfection complex drop-wise to the cells.

-

Incubate for 12-24 hours at 37°C, 5% CO₂.

Day 3: Inhibitor and/or Agonist Treatment

-

Prepare serial dilutions of this compound in complete media. A typical dose-response range might be from 1 nM to 10 µM.

-

(Optional) If the cell line has low basal Wnt activity, prepare media containing a Wnt agonist (e.g., 50 ng/mL rhWNT3A or 10 mM LiCl).[3][4]

-

Carefully aspirate the media from the cells and replace it with media containing the desired concentration of this compound, with or without the Wnt agonist. Include a DMSO vehicle control.

-

Incubate for an additional 16-24 hours.[3]

Day 4: Cell Lysis and Luciferase Measurement

-

Aspirate the media from the wells.

-

Wash the cells once with 1X Phosphate-Buffered Saline (PBS).

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Following the manufacturer's instructions, measure both Firefly (TOP/FOPflash) and Renilla luciferase activity sequentially in a luminometer.

Data Analysis

-

Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading. This corrects for variations in transfection efficiency and cell number.

-

Normalized Ratio = Firefly Luciferase Units / Renilla Luciferase Units

-

-

Calculate Fold Change: To determine the effect of the inhibitor, normalize the data to the vehicle-treated control.

-

Fold Change = Normalized Ratio (Treated) / Normalized Ratio (Vehicle Control)

-

-

Measure Wnt-Specific Activity: Calculate the ratio of normalized TOPflash activity to normalized FOPflash activity (T/F ratio) to determine the specific transcriptional activity of the Wnt pathway.[11]

-

IC₅₀ Determination: Plot the fold change or T/F ratio against the log concentration of this compound and use a non-linear regression (four-parameter variable slope) to calculate the IC₅₀ value.

Quantitative Data Summary

The following table presents example data from published studies using various Tankyrase inhibitors in TOPflash assays. This can serve as a reference for expected results when testing this compound.

| Inhibitor | Cell Line | Wnt Stimulation | IC₅₀ Value | Data Type | Reference |

| LZZ-02 | HEK293 | LiCl-induced | 10 ± 1.2 µM | Luciferase Activity | [4][14] |

| XAV939 | Huh7 | rhWNT3A (50 ng/mL) | ~1 µM | Luciferase Activity | [3] |

| WXL-8 | Huh7 | rhWNT3A (50 ng/mL) | ~0.1 µM | Luciferase Activity | [3] |

| NVP-TNKS656 | Colorectal Cancer Sphere Cultures | Endogenous | Not specified | TCF/LEF Reporter Activity | [5][15] |

Expected Results

Treatment with an effective Tankyrase inhibitor like this compound is expected to cause a dose-dependent decrease in TOPflash luciferase activity in cells with either endogenously active or exogenously stimulated Wnt/β-catenin signaling.[3] This is due to the stabilization of Axin, which enhances β-catenin degradation and reduces its availability to act as a transcriptional co-activator.[1][6] The FOPflash control should show minimal luciferase activity that is unaffected by the inhibitor. The results will validate the on-target effect of the compound on the Wnt signaling pathway.

References

- 1. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 2. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biology.stackexchange.com [biology.stackexchange.com]

- 11. jcancer.org [jcancer.org]

- 12. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.4. The TOPflash Luciferase Reporter Assay to Measure β-Catenin/Tcf-Driven Transcriptional Activity [bio-protocol.org]

- 14. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Axin Stabilization via Tankyrase Inhibition

Topic: Western Blot Protocol for Axin Stabilization with Tankyrase-IN-4 Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and embryonic development. Its dysregulation is frequently implicated in various cancers, particularly colorectal cancer.[1] Axin is a central scaffolding protein in the β-catenin destruction complex, which facilitates the degradation of β-catenin, thereby keeping the pathway inactive in the absence of a Wnt signal. The stability of Axin itself is a key control point in this pathway. Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, target Axin for proteasomal degradation by attaching poly(ADP-ribose) (PAR) chains to it, a process known as PARsylation.[1][2] This PARsylation event allows the E3 ubiquitin ligase RNF146 to recognize and ubiquitinate Axin, marking it for destruction.[1]

Inhibition of Tankyrase activity prevents Axin PARsylation, leading to Axin stabilization.[3] This enhances the assembly and activity of the β-catenin destruction complex, promoting β-catenin degradation and effectively antagonizing Wnt signaling.[3][4] Consequently, small molecule inhibitors of Tankyrase are valuable tools for studying Wnt pathway dynamics and represent a promising therapeutic strategy for Wnt-driven cancers.[2][5]

This compound is a highly potent inhibitor of Tankyrase 1 (TNKS1) with an IC50 value of 0.8 nM.[6][7] These application notes provide a detailed protocol for utilizing this compound to induce Axin stabilization in cultured cells and to detect this stabilization using Western blot analysis.

Signaling Pathway Overview

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for Tankyrase inhibitors like this compound. In the "Wnt OFF" state, Tankyrase PARsylates Axin, leading to its ubiquitination and degradation. This compound blocks this process, causing Axin to accumulate, which enhances β-catenin degradation.

Caption: Wnt signaling pathway and the effect of Tankyrase inhibition.

Quantitative Data Summary

While specific quantitative data for Axin stabilization by this compound is not yet widely published, its high potency suggests a strong effect on Axin levels. The table below compares this compound with other commonly used Tankyrase inhibitors. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line.

| Inhibitor | Target(s) | IC₅₀ | Typical Cell-Based Concentration | Reference(s) |

| This compound | TNKS1 | 0.8 nM | 10 nM - 1 µM (suggested starting range) | [6] |

| XAV939 | TNKS1/2 | 11 nM (TNKS1), 4 nM (TNKS2) | 1 - 10 µM | [4][8][9] |

| G007-LK | TNKS1/2 | 27 nM (TNKS1), 13 nM (TNKS2) | 0.5 - 5 µM | [8][10] |

Experimental Protocol: Western Blot for Axin Stabilization

This protocol outlines the steps to treat cells with this compound, prepare cell lysates, and perform a Western blot to detect changes in Axin1 and/or Axin2 protein levels.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of Axin stabilization.

Materials and Reagents

-

Cell Line: A suitable cell line with active Wnt signaling (e.g., SW480, DLD1, HEK293T).[8][9][11]

-

This compound (or other Tankyrase inhibitor)

-

Vehicle Control: DMSO

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer.

-

Transfer System: PVDF or nitrocellulose membranes, transfer buffer.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibodies:

-

Rabbit anti-Axin1

-

Rabbit anti-Axin2

-

Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence imager or X-ray film.

Procedure

Day 1: Cell Treatment and Protein Extraction

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with an equivalent amount of DMSO.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for a predetermined time (a 24-hour incubation is a common starting point).[8]

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Day 2: Western Blotting

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a protein molecular weight marker. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to the transfer system manufacturer's protocol.

-

Blocking:

-

After transfer, wash the membrane briefly with TBST.

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., anti-Axin1 or anti-Axin2) in blocking buffer according to the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation:

-